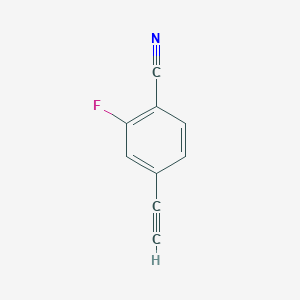![molecular formula C17H14F3N3O B2871523 2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-70-4](/img/structure/B2871523.png)
2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the triazole ring. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用
Catalytic Applications
The half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands, synthesized using the click reaction, have been explored for their catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research highlights the potential of triazole compounds in catalysis, particularly in reactions involving the selective oxidation of alcohols and the efficient transfer hydrogenation of ketones, which are pivotal in the synthesis of various organic compounds (Saleem et al., 2013).
Antifungal and Antimicrobial Properties
New 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety have been designed and synthesized, exhibiting notable antifungal activities against yeasts and filamentous fungi. This research underscores the importance of triazole derivatives in developing new antifungal agents, potentially addressing the growing concern of antifungal resistance (Eto et al., 2000).
Molecular Structure and Interactions
The crystal structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde and related compounds have been reported, showing significant α-glycosidase inhibition activity. These studies provide insights into the molecular basis of enzyme inhibition by triazole derivatives, offering a foundation for the design of enzyme inhibitors that could be used in the treatment of diseases like diabetes (Gonzaga et al., 2016).
Photophysical Properties
Research into the photochromism of mixed crystals containing diarylethenes, including triazole derivatives, has led to the development of materials that change color in response to illumination with light of specific wavelengths. Such materials have potential applications in optical storage, photo-switching devices, and smart coatings, demonstrating the versatility of triazole compounds in materials science (Takami et al., 2007).
Synthesis and Drug Design
Synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives have shown potential antimicrobial agents via a Vilsmeier–Haack reaction approach. These compounds displayed a broad spectrum of antimicrobial activities, indicating the potential of triazole derivatives in the development of new antimicrobial drugs (Bhat et al., 2016).
Safety and Hazards
将来の方向性
The future research directions for this compound could be vast, given the wide range of biological activities exhibited by triazole compounds . Potential areas of interest could include exploring its interactions with various biological targets, optimizing its synthesis, and investigating its potential uses in medicinal chemistry.
特性
IUPAC Name |
2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-12-21-22(11-13-6-3-2-4-7-13)16(24)23(12)15-9-5-8-14(10-15)17(18,19)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXSFLAOOKNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2871440.png)

![6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2871443.png)
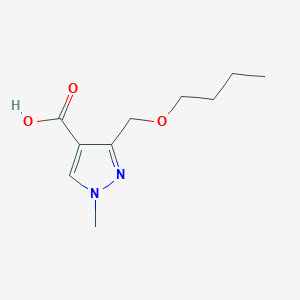
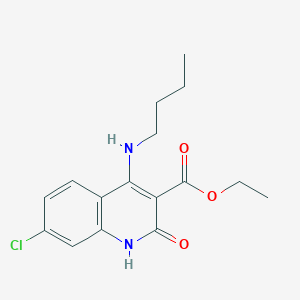
![N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2871446.png)
![8-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871449.png)
![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2871452.png)
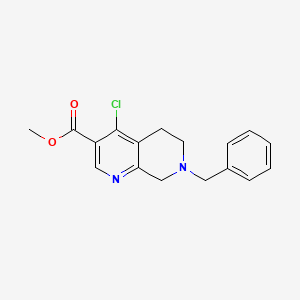


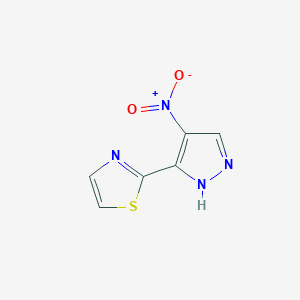
![3-Benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2871462.png)
